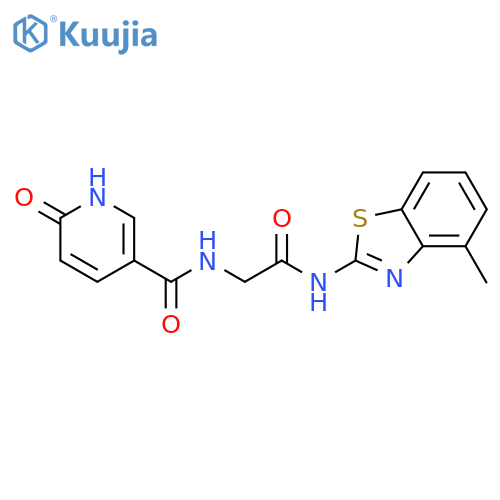

Cas no 1219845-04-1 (N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide)

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide

- 1,6-Dihydro-N-[2-[(4-methyl-2-benzothiazolyl)amino]-2-oxoethyl]-6-oxo-3-pyridinecarboxamide

-

- インチ: 1S/C16H14N4O3S/c1-9-3-2-4-11-14(9)20-16(24-11)19-13(22)8-18-15(23)10-5-6-12(21)17-7-10/h2-7H,8H2,1H3,(H,17,21)(H,18,23)(H,19,20,22)

- InChIKey: RLHUYNBTUCQAJP-UHFFFAOYSA-N

- ほほえんだ: C1NC(=O)C=CC=1C(NCC(NC1=NC2=C(C)C=CC=C2S1)=O)=O

計算された属性

- せいみつぶんしりょう: 342.079

- どういたいしつりょう: 342.079

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 604

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 128A^2

じっけんとくせい

- 密度みつど: 1.461±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): 9.42±0.70(Predicted)

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5890-0174-40mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-75mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-30mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-2mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-100mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-2μmol |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-3mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-20μmol |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-4mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5890-0174-1mg |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide |

1219845-04-1 | 1mg |

$54.0 | 2023-09-09 |

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide 関連文献

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamideに関する追加情報

Introduction to N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide and Its Significance in Modern Chemical Biology

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide, a compound with the CAS number 1219845-04-1, represents a fascinating intersection of medicinal chemistry and pharmacological innovation. This compound has garnered significant attention in recent years due to its unique structural features and promising biological activities. The molecular architecture of this substance incorporates key pharmacophoric elements that make it a compelling candidate for further investigation in the realm of drug discovery and therapeutic development.

The core structure of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide is characterized by the presence of a benzothiazole moiety and a dihydropyridine scaffold. The benzothiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the 4-methyl substituent on the benzothiazole ring enhances its solubility and bioavailability, making it more amenable to systemic administration. This modification is particularly relevant in the context of developing novel therapeutic agents that require efficient delivery to target tissues.

The dihydropyridine component of the compound is another critical pharmacophore that contributes to its potential therapeutic efficacy. Dihydropyridines are well-documented for their vasodilatory properties and their role in modulating calcium channels. In particular, derivatives of dihydropyridines have been widely used in the treatment of hypertension and angina pectoris. The incorporation of a 6-oxo-dihydropyridine moiety into N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide introduces additional functional groups that may enhance its binding affinity to biological targets. This structural feature suggests that the compound could exhibit dual functionality, potentially targeting multiple pathways simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide with various biological targets. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory processes and as a modulator of signal transduction pathways. For instance, preliminary computational analyses suggest that this compound may interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin3-yl)formamidoacetamide could potentially reduce inflammation and alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis.

In addition to its anti-inflammatory potential, N-(4-methyl1,3-benzothiazol2-yl)-2(6-oxo-1,6-dihydropyridin3')formamidoacetamide has shown promise as an antioxidant agent. Oxidative stress is recognized as a contributing factor in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's. The benzothiazole moiety is known to possess strong antioxidant properties due to its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation. Furthermore, the dihydropyridine component may enhance these effects by stabilizing reactive intermediates and preventing oxidative damage to cellular components.

The synthesis of N-(4-methyl1,3-benzothiazol2')-2(6-oxo-1,6-dihydropyrindin

e

e

e

e

e

e

e

e

e

e

e

e

e

e

e

e

ebr/>

1219845-04-1 (N-(4-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-1,6-dihydropyridin-3-yl)formamidoacetamide) 関連製品

- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)

- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)

- 2227808-63-9(rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)

- 92143-31-2((E)-Ceftriaxone)

- 872986-69-1(N'-3-(morpholin-4-yl)propyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)